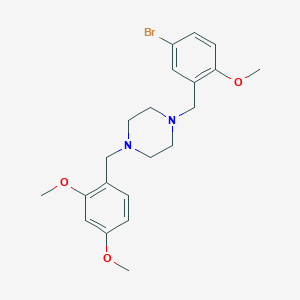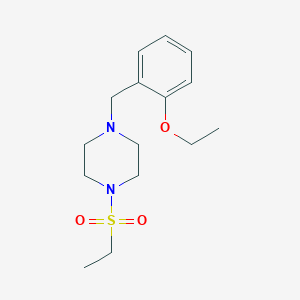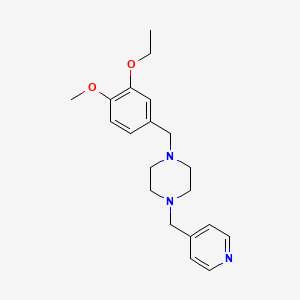![molecular formula C20H20N4O3 B10882291 methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882291.png)
methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methylpyridin-2-amine with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then reacted with a hydrazine derivative to form the pyrazole ring. The final step involves esterification with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH would be carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a variety of derivative compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for therapeutic development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [(4Z)-4-{1-[(pyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-4-{1-[(6-chloropyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
Methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to the presence of the 6-methylpyridin-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds, such as altered binding affinity to biological targets or distinct chemical behavior in reactions.
Propiedades
Fórmula molecular |
C20H20N4O3 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
methyl 2-[4-[(Z)-C-methyl-N-(6-methylpyridin-2-yl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H20N4O3/c1-13-8-7-11-17(21-13)22-14(2)19-16(12-18(25)27-3)23-24(20(19)26)15-9-5-4-6-10-15/h4-11,23H,12H2,1-3H3/b22-14- |
Clave InChI |
UCLMXXNOQBQHQO-HMAPJEAMSA-N |
SMILES isomérico |
CC1=NC(=CC=C1)/N=C(/C)\C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
SMILES canónico |
CC1=NC(=CC=C1)N=C(C)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone](/img/structure/B10882211.png)
-yl)methanone](/img/structure/B10882222.png)

![1-(4-Ethoxy-3-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10882234.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10882258.png)

![2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10882278.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882282.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine](/img/structure/B10882293.png)
![methyl 4,5-dimethoxy-2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10882307.png)
![2-Phenoxy-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10882309.png)


